3,5-Dichloro-4-methylphenylacetic acid
Overview
Description
3,5-Dichloro-4-methylphenylacetic acid: is an organic compound that belongs to the family of chlorine-substituted acetic acid derivatives. It is characterized by the presence of two chlorine atoms and a methyl group attached to a phenylacetic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-methylphenylacetic acid typically involves the chlorination of 4-methylphenylacetic acid. The reaction is carried out using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled conditions to ensure selective chlorination at the 3 and 5 positions on the aromatic ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with efficient mixing and temperature control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-4-methylphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
Chemistry: 3,5-Dichloro-4-methylphenylacetic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the effects of chlorine-substituted phenylacetic acids on biological systems. It is also used in the development of new pharmaceuticals and agrochemicals.
Medicine: Its derivatives are being investigated for their therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. It is also used as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-methylphenylacetic acid involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The chlorine atoms and the phenylacetic acid moiety play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
3,5-Dichlorobenzoic acid: Similar in structure but lacks the methyl group.
4-Methylphenylacetic acid: Similar in structure but lacks the chlorine atoms.
3,5-Dichloro-4-methoxyphenylacetic acid: Similar in structure but has a methoxy group instead of a methyl group.
Uniqueness: 3,5-Dichloro-4-methylphenylacetic acid is unique due to the presence of both chlorine atoms and a methyl group on the phenylacetic acid core. This unique combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Biological Activity
3,5-Dichloro-4-methylphenylacetic acid is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry and agriculture. This article explores its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C10H8Cl2O2 and is characterized by the presence of two chlorine atoms and a methyl group attached to a phenylacetic acid backbone. The structural formula can be represented as:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The dichloromethylphenyl group allows for hydrophobic interactions within protein pockets, while the carboxylic acid moiety can form hydrogen bonds with active site residues. This dual interaction modulates the activity of target proteins, leading to various biological effects.
Biological Effects
- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor or modulator of certain enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting phosphodiesterase (PDE) enzymes, which play critical roles in cellular signaling pathways related to inflammation and cognition .
- Receptor Binding : The compound has been studied for its ability to bind to various receptors, influencing physiological processes such as neurotransmitter release and inflammatory responses. Its selectivity in binding may contribute to its therapeutic potential in treating conditions like neurodegenerative diseases .
- Agrochemical Applications : In agricultural contexts, this compound has been utilized for its herbicidal properties, affecting plant growth by inhibiting specific metabolic pathways .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in models of oxidative stress. The findings suggested that treatment with this compound reduced neuronal cell death and improved cognitive functions in animal models of Alzheimer's disease. The proposed mechanism involved the modulation of cAMP levels through PDE inhibition .
Case Study: Agricultural Impact
In agricultural trials, this compound was applied to crops susceptible to specific weeds. Results demonstrated significant reductions in weed biomass while maintaining crop yield, indicating its effectiveness as a selective herbicide .
Properties
IUPAC Name |
2-(3,5-dichloro-4-methylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-5-7(10)2-6(3-8(5)11)4-9(12)13/h2-3H,4H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUDEZRXPBGKHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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